molecular formula C17H22N2O4 B12334072 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1131594-89-2

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B12334072
CAS No.: 1131594-89-2
M. Wt: 318.4 g/mol
InChI Key: IBKUKHSCVNQFID-UHFFFAOYSA-N
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Description

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azetidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    1-(Phenylmethyl)piperidine-4-carboxylic acid: Lacks the azetidine ring but shares the piperidine core.

Uniqueness

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is unique due to its combination of a piperidine ring and an azetidine ring, along with the presence of a benzyloxycarbonyl protecting group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1131594-89-2

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylpiperidin-4-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C17H22N2O4/c20-16(21)14-10-19(11-14)15-6-8-18(9-7-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)

InChI Key

IBKUKHSCVNQFID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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